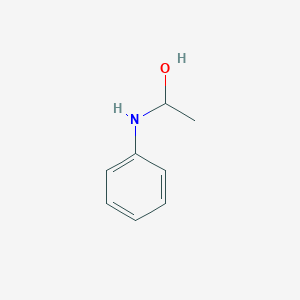![molecular formula C9H10ClN3O B8605514 5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B8605514.png)
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, with a chlorine atom at the 5th position and an ethyl group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically takes place in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidin-2-one derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrido[2,3-d]pyrimidin-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[2,3-d]pyrimidin-2-one derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but lacks the chlorine and ethyl substituents.
Pyrido[2,3-d]pyrimidin-7-one: Differently substituted pyrido[2,3-d]pyrimidine with potential biological activities.
Uniqueness
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is unique due to the presence of the chlorine atom at the 5th position and the ethyl group at the 3rd position, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H10ClN3O |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C9H10ClN3O/c1-2-13-5-6-7(10)3-4-11-8(6)12-9(13)14/h3-4H,2,5H2,1H3,(H,11,12,14) |
Clé InChI |
CIFFXHPDIGLDQS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2=C(C=CN=C2NC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1H-inden-3-yl)ethyl]pyridine](/img/structure/B8605434.png)
![4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)












